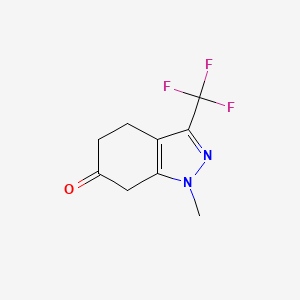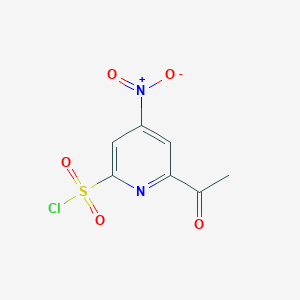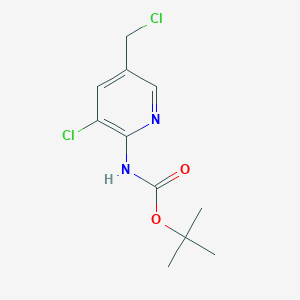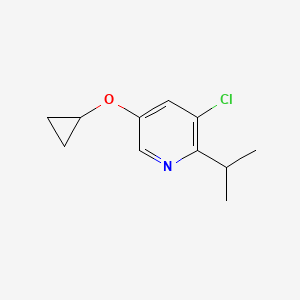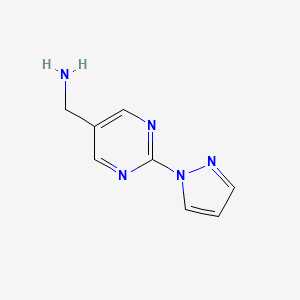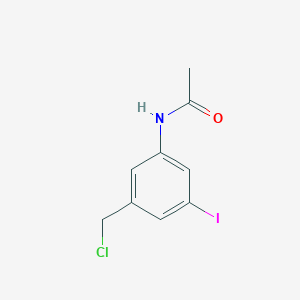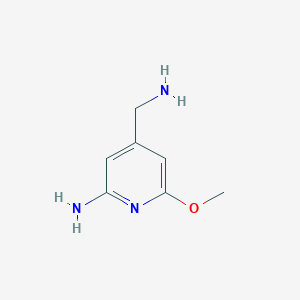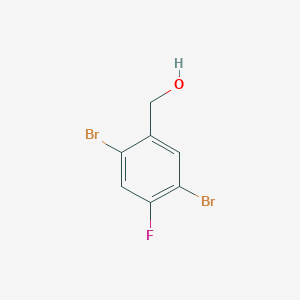
Ethyl (4-formyl-6-methylpyrimidin-2-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4-formyl-6-methylpyrimidin-2-YL)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly used in the fragrance and flavor industries. This particular compound features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are of significant interest due to their diverse biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-formyl-6-methylpyrimidin-2-YL)acetate typically involves the formation of the pyrimidine ring followed by esterification. One common method involves the reaction of functionalized enamines with triethyl orthoformate and ammonium acetate in the presence of a catalyst such as zinc chloride . The resulting pyrimidine derivative can then be esterified using ethanol and acetic acid under acidic conditions to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of carbon-based solid acids, can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (4-formyl-6-methylpyrimidin-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group on the pyrimidine ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Ethyl (4-carboxy-6-methylpyrimidin-2-YL)acetate.
Reduction: Ethyl (4-hydroxymethyl-6-methylpyrimidin-2-YL)acetate.
Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Ethyl (4-formyl-6-methylpyrimidin-2-YL)acetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl (4-formyl-6-methylpyrimidin-2-YL)acetate largely depends on its interaction with biological targets. For instance, its potential antimicrobial activity may involve the inhibition of key enzymes or disruption of microbial cell membranes. The formyl group can interact with nucleophiles in biological systems, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Another ester with a fruity odor, used in the food industry.
Ethyl (4-hydroxy-6-methylpyrimidin-2-YL)acetate: A reduced form of the compound with potential different biological activities.
Uniqueness
Ethyl (4-formyl-6-methylpyrimidin-2-YL)acetate is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties. The formyl group adds reactivity, allowing for various chemical modifications and potential biological interactions that are not possible with simpler esters like ethyl acetate or methyl butyrate .
Propiedades
Fórmula molecular |
C10H12N2O3 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
ethyl 2-(4-formyl-6-methylpyrimidin-2-yl)acetate |
InChI |
InChI=1S/C10H12N2O3/c1-3-15-10(14)5-9-11-7(2)4-8(6-13)12-9/h4,6H,3,5H2,1-2H3 |
Clave InChI |
GSTWCKDAFZAILU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=NC(=CC(=N1)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



